molecular formula C5H13ClN2O2 B2956863 N-(2-Aminoethyl)-2-methoxyacetamide;hydrochloride CAS No. 2248322-37-2

N-(2-Aminoethyl)-2-methoxyacetamide;hydrochloride

Cat. No. B2956863
CAS RN: 2248322-37-2
M. Wt: 168.62
InChI Key: YWZWDIORURGRBM-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)acetamide” is an organic compound used as a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .


Chemical Reactions Analysis

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been involved in various chemical reactions, demonstrating its reactivity and potential as a building block for various compounds .


Physical And Chemical Properties Analysis

The physical properties of “N-(2-Aminoethyl)acetamide” include a boiling point of 128 °C/3 mmHg, a melting point of 50 °C, and a density of 1.066 g/mL at 25 °C .

Scientific Research Applications

Pharmacological Research and Drug Development

  • Anthelmintic Applications : N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a derivative of N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, demonstrates promising anthelmintic properties. This compound shows high efficacy against nematodes, filariae, and cestodes in rodents and is particularly effective in dogs against hookworms and large roundworms, suggesting its potential for developing new anthelmintic drugs (Wollweber et al., 1979).

Biochemical Applications

  • Protein Modification : 2-Imino-2-methoxyethyl 1-thioglycosides, derivatives of N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, serve as novel reagents for attaching sugars to proteins. These derivatives have been used successfully to modify proteins like alpha-amylase and lysozyme without compromising their activities, indicating their utility in biochemical research for studying protein functions and interactions (Lee et al., 1976).

Environmental Science and Green Chemistry

  • Biodegradable Chelating Agents : Studies have emphasized the environmental impact of non-biodegradable chelating agents and the necessity for biodegradable alternatives. Research on compounds like N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride could contribute to the development of environmentally friendly chelating agents for industrial, agricultural, and domestic applications. These efforts align with the broader goal of reducing persistent pollutants in aquatic systems (Pinto et al., 2014).

Chemical Synthesis and Industrial Applications

  • Synthesis of Azo Disperse Dyes : The compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, is an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process using a Pd/C catalyst has been developed for its synthesis, demonstrating a green chemistry approach to dye production. This method highlights the potential for using N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride derivatives in sustainable industrial processes (Zhang Qun-feng, 2008).

Safety and Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

While specific future directions for “N-(2-Aminoethyl)-2-methoxyacetamide;hydrochloride” are not available, a related compound, “Microcrystalline Cellulose/N-(2-aminoethyl)-3-Aminopropyl Methyl Dimethoxysilane” composite aerogel, has been studied for its potential in air purification .

properties

IUPAC Name

N-(2-aminoethyl)-2-methoxyacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-9-4-5(8)7-3-2-6;/h2-4,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZWDIORURGRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-2-methoxyacetamide;hydrochloride

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